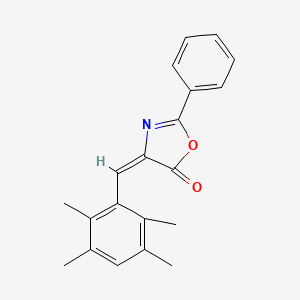![molecular formula C28H42N4O2 B11557107 1,1'-Decane-1,10-diylbis[3-(2,3-dimethylphenyl)urea]](/img/structure/B11557107.png)
1,1'-Decane-1,10-diylbis[3-(2,3-dimethylphenyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and urea linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3-dimethylphenyl isocyanate with a decylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precision and consistency. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)CARBAMATE
- 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)THIOUREA
Uniqueness
Compared to similar compounds, 3-(2,3-DIMETHYLPHENYL)-1-(10-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]AMINO}DECYL)UREA is unique due to its specific urea linkage and the presence of multiple aromatic rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C28H42N4O2 |
|---|---|
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
1-(2,3-dimethylphenyl)-3-[10-[(2,3-dimethylphenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C28H42N4O2/c1-21-15-13-17-25(23(21)3)31-27(33)29-19-11-9-7-5-6-8-10-12-20-30-28(34)32-26-18-14-16-22(2)24(26)4/h13-18H,5-12,19-20H2,1-4H3,(H2,29,31,33)(H2,30,32,34) |
InChI-Schlüssel |
GGVVUYBHVLNRKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC=CC(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557035.png)
![N-({N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11557038.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide](/img/structure/B11557039.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(3-chlorophenoxy)propanehydrazide](/img/structure/B11557045.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11557050.png)
![[3-(2,3-Dichloropropoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B11557056.png)
![2-[(4-methylphenyl)amino]-N'-[(1E)-(3-phenoxyphenyl)methylene]acetohydrazide](/img/structure/B11557068.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B11557073.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(4-bromophenyl)butanamide](/img/structure/B11557074.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11557079.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11557081.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11557095.png)
![2-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-4,5-dimethylphenol](/img/structure/B11557106.png)
